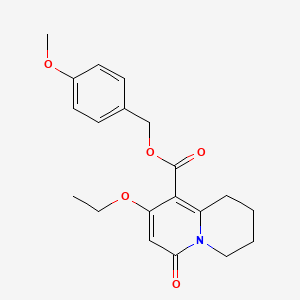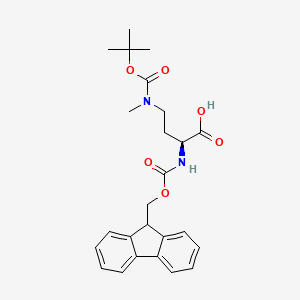![molecular formula C19H23N3OS B2901475 N-allyl-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydro-4-quinazolinamine CAS No. 477714-06-0](/img/structure/B2901475.png)
N-allyl-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydro-4-quinazolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
While there isn’t specific information available on the synthesis of “N-allyl-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydro-4-quinazolinamine”, sulfonimidates, a related class of compounds, have been synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents . They have been used as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates .Chemical Reactions Analysis
Specific chemical reactions involving “this compound” are not available in the searched resources .作用机制
The mechanism of action of N-allyl-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydro-4-quinazolinamine is complex and not fully understood. However, studies have suggested that this compound works by inhibiting the activity of certain enzymes that are involved in cell growth and division. By inhibiting these enzymes, this compound is able to slow down or stop the growth of cancer cells and other types of cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have demonstrated that this compound can induce apoptosis, which is a process of programmed cell death that occurs naturally in the body. Additionally, this compound has been shown to inhibit the production of certain proteins that are involved in cell growth and division.
实验室实验的优点和局限性
N-allyl-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydro-4-quinazolinamine has several advantages for lab experiments. This compound is relatively easy to synthesize and is readily available. Additionally, this compound has been shown to be stable under a variety of conditions, making it suitable for use in a wide range of experiments.
However, there are also limitations to using this compound in lab experiments. This compound is highly reactive and can be difficult to handle. Additionally, the mechanism of action of this compound is not fully understood, making it challenging to design experiments that target specific pathways or mechanisms.
未来方向
There are several future directions for research on N-allyl-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydro-4-quinazolinamine. One potential direction is to explore the use of this compound in combination with other anticancer drugs. Studies have shown that this compound can enhance the effectiveness of other drugs, suggesting that it may be useful in combination therapy.
Another future direction for research is to explore the use of this compound in the treatment of other diseases. Studies have shown that this compound has antimicrobial properties, suggesting that it may be useful in the treatment of bacterial and fungal infections.
Finally, future research could focus on improving the synthesis method for this compound. By developing more efficient and cost-effective synthesis methods, researchers could make this compound more widely available for use in scientific research.
合成方法
The synthesis of N-allyl-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydro-4-quinazolinamine is a complex process that involves several steps. The first step is the synthesis of 2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydro-4-quinazolinamine, which is achieved through the reaction of 4-methylbenzyl chloride with sodium sulfinate. The resulting product is then reacted with allylamine to produce this compound.
科学研究应用
N-allyl-2-[(4-methylbenzyl)sulfinyl]-5,6,7,8-tetrahydro-4-quinazolinamine has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells. Additionally, this compound has been shown to have antimicrobial properties, with studies demonstrating its ability to inhibit the growth of bacteria and fungi.
属性
IUPAC Name |
2-[(4-methylphenyl)methylsulfinyl]-N-prop-2-enyl-5,6,7,8-tetrahydroquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-3-12-20-18-16-6-4-5-7-17(16)21-19(22-18)24(23)13-15-10-8-14(2)9-11-15/h3,8-11H,1,4-7,12-13H2,2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNYNVUQJYDAKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)C2=NC3=C(CCCC3)C(=N2)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24821521 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-Ethoxy-3-(morpholin-4-ylmethyl)phenyl]ethanone](/img/structure/B2901394.png)
![4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-4,5-dihydroimidazol-1-yl]benzoic Acid](/img/structure/B2901395.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2901396.png)
![1-(4-Bromophenyl)sulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2901398.png)
![3-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid](/img/structure/B2901399.png)
![7-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]-2H-chromen-2-one](/img/structure/B2901400.png)




![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-sulfonamide](/img/structure/B2901409.png)
![1-Methyl-4-[4-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B2901411.png)
![2-(3,4-dimethoxyphenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2901415.png)